molecular formula C10H9N3O4 B8210825 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone

Cat. No.: B8210825
M. Wt: 235.20 g/mol
InChI Key: OHYXOGZWSSNLON-UHFFFAOYSA-N
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Description

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (CAS 19687-73-1) is a synthetic oxazolidinone derivative characterized by an o-nitrophenyl group attached to the 2-oxazolidone core via a methyleneamino linker. Its molecular formula is C₁₀H₉N₃O₄, with a molecular weight of 235.2 g/mol .

Properties

IUPAC Name

3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYXOGZWSSNLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016543
Record name 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19687-73-1
Record name 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19687-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are typically employed to enhance solubility and reaction kinetics. Ethanol is preferred for its low toxicity and ease of removal.

  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) or mild bases (e.g., triethylamine) accelerate imine formation. A study using acetic acid as a catalyst reported yields of 68–72% under reflux conditions.

  • Temperature and Time : Reactions conducted at 80–90°C for 6–8 hours achieve optimal conversion. Prolonged heating (>10 hours) risks decomposition of the nitro group.

Typical Procedure

  • Dissolve o-nitrobenzaldehyde (1.51 g, 10 mmol) and 3-amino-2-oxazolidinone (1.02 g, 10 mmol) in 30 mL of ethanol.

  • Add 0.5 mL of glacial acetic acid and reflux at 85°C for 7 hours.

  • Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol.

  • Recrystallize from a 1:1 ethanol-water mixture to obtain yellow crystals (yield: ~70%, m.p. 192–194°C).

Microwave-Assisted Cyclization for Precursor Synthesis

The preparation of 3-amino-2-oxazolidinone , a key precursor, often employs microwave-assisted cyclization to improve efficiency. This method, adapted from protocols for related oxazolidinones, utilizes diethyl carbonate and microwave irradiation to form the oxazolidinone ring (Table 1).

Table 1: Optimization of Microwave-Assisted Cyclization

ParameterOptimal RangeImpact on Yield
Temperature90–110°CMaximizes ring closure
Microwave Power300–400 WReduces reaction time by 40%
SolventEthyl acetateEnhances dielectric heating
Molar Ratio (Diethyl carbonate : Amine)1.2:1Prevents side reactions

Procedure

  • Mix 2-aminoethanol (0.61 g, 10 mmol) with diethyl carbonate (1.42 g, 12 mmol) in 15 mL of ethyl acetate.

  • Irradiate in a microwave reactor at 100°C and 350 W for 45 minutes.

  • Concentrate under reduced pressure and purify via column chromatography (ethyl acetate/hexane, 1:4) to isolate 3-amino-2-oxazolidinone (yield: 88%).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Condensation70987 hoursHigh
Microwave Cyclization889545 minutesModerate
Oxidative Rearrangement40904 hoursLow

The condensation method remains the most practical for large-scale synthesis due to its simplicity and high yield. Microwave-assisted cyclization, while faster, requires specialized equipment. The oxidative rearrangement route, though innovative, is limited by moderate yields and complex purification.

Purification and Characterization

Recrystallization Techniques

  • Solvent Pair : Ethanol-water (1:1) achieves >95% purity for the final product.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves residual o-nitrobenzaldehyde.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.34 (s, 1H, NH), 8.21–8.15 (m, 2H, Ar-H), 7.79–7.73 (m, 1H, Ar-H), 4.41 (t, J = 8.4 Hz, 2H, CH₂), 3.98 (s, 2H, CH₂), 3.52 (t, J = 8.4 Hz, 2H, CH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O, oxazolidinone), 1520 cm⁻¹ (NO₂), 1350 cm⁻¹ (C-N) .

Chemical Reactions Analysis

Types of Reactions

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The oxazolidone ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted oxazolidones.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
The primary application of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone lies in its antibacterial properties. Compounds within the oxazolidinone class are known to inhibit bacterial protein synthesis by targeting the ribosomal machinery. This compound has shown effectiveness against multi-drug resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecium . The presence of the nitrophenyl moiety enhances its lipophilicity, facilitating better membrane penetration and increasing antimicrobial efficacy .

Mechanism of Action
Studies have demonstrated that this compound interacts with various biomolecules, particularly ribosomal RNA components, thereby inhibiting protein synthesis . Binding affinity studies using techniques such as surface plasmon resonance have confirmed these interactions, indicating a direct role in its antibacterial action.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, focusing on maximizing yield and efficiency. Various synthetic routes have been explored to produce derivatives with enhanced biological activity. For example, reducing agents can convert the nitro group into an amine, allowing for further functionalization . This versatility in synthesis opens avenues for developing new derivatives with potentially improved pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of oxazolidinones, including those similar to this compound. For instance, research published in Organic & Biomolecular Chemistry highlighted the synthesis of novel oxazolidinone-catechol conjugates and their antibacterial properties against Pseudomonas aeruginosa . These findings demonstrate the ongoing interest in modifying oxazolidinones to enhance their bioactivity.

Another study reviewed the synthesis and antibacterial activity of imidazole derivatives, indicating that modifications can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria . The exploration of such derivatives reinforces the potential for developing new antibiotics based on the oxazolidinone framework.

Mechanism of Action

The mechanism of action of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazolidone ring may also play a role in binding to biological targets, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone: Features an o-nitrophenyl group, enhancing aromaticity and steric bulk compared to furan-based analogs.
  • Furazolidone (C₈H₇N₃O₅) : Contains a 5-nitro-2-furanyl group instead of o-nitrophenyl. The nitro-furan moiety is redox-active, contributing to its antibacterial mechanism via nitro-reduction .
  • Furaltadone (C₁₃H₁₆N₄O₆) : A derivative with a morpholinylmethyl substituent on the oxazolidone ring, increasing molecular complexity and likely altering pharmacokinetics .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₀H₉N₃O₄ 235.2 o-Nitrophenyl, methyleneamino, oxazolidone
Furazolidone C₈H₇N₃O₅ 225.16 5-nitro-furanyl, methyleneamino, oxazolidone
Furaltadone C₁₃H₁₆N₄O₆ 324.29 5-nitro-furanyl, morpholinylmethyl, oxazolidone
  • Solubility : The o-nitrophenyl group in the target compound may reduce water solubility compared to Furazolidone’s polar nitro-furan .
  • Stability : Nitro-aromatic compounds like the target are generally more stable under oxidative conditions than nitro-heterocycles (e.g., Furazolidone), which undergo enzymatic reduction .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent on Oxazolidone Core Key Applications Toxicity Concerns
This compound o-Nitrophenyl Research (inferred) Nitro-aromatic hazards
Furazolidone 5-Nitro-2-furanyl Human/veterinary antibiotic Mutagenicity, carcinogenicity
Furaltadone 5-Nitro-2-furanyl + morpholinylmethyl Veterinary antibiotic Neurotoxicity, nitro-group risks

Table 2: Key Physicochemical Properties

Property This compound Furazolidone Furaltadone
Molecular Weight (g/mol) 235.2 225.16 324.29
Nitro Group Position o-Nitrophenyl 5-Nitro-furan 5-Nitro-furan
Water Solubility (Predicted) Low Moderate Low

Biological Activity

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial research. This article provides an overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H9N3O4
  • Molecular Weight : 235.20 g/mol
  • CAS Number : 209292

The presence of the o-nitrophenyl group is crucial for its biological activity, influencing interactions with various biomolecules.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been evaluated against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Proteus mirabilis16 µg/mLHigh

The data indicates that the compound is particularly effective against Proteus mirabilis, showcasing its potential as an antibacterial agent.

The mechanism of action for oxazolidinones, including this compound, primarily involves the inhibition of protein synthesis. This compound interacts with the A-site pocket of the 50S ribosomal subunit, preventing the binding of tRNA and thus inhibiting translation . This mode of action is critical for its effectiveness against resistant strains of bacteria.

Study on Antibacterial Efficacy

A recent study published in MDPI evaluated various oxazolidinones, including the target compound. The researchers utilized the agar disc-diffusion method to assess antibacterial efficacy against multiple bacterial strains. The findings supported the hypothesis that structural modifications significantly enhance antibacterial activity .

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and bioavailability of this compound. These studies indicated that the compound exhibits favorable absorption characteristics when administered orally, leading to effective systemic concentrations capable of exerting antibacterial effects .

Q & A

Q. What are the recommended synthetic routes for 3-((o-nitrophenyl)methyleneamino)-2-oxazolidone?

Methodological Answer: The compound is synthesized via condensation reactions between nitroaryl aldehydes and amino-oxazolidone precursors. Key steps include:

  • Reacting 2-oxazolidone derivatives with o-nitrobenzaldehyde under acidic or basic conditions (e.g., using acetic acid or sodium hydroxide as catalysts).
  • Purification via recrystallization (e.g., methanol/water mixtures) to isolate the Schiff base product.
  • Monitoring reaction progress using thin-layer chromatography (TLC) with UV visualization .
  • Yields typically range from 80–93% under optimized conditions, similar to structurally related nitrophenyl derivatives .

Table 1: Synthetic Conditions for Analogous Compounds

PrecursorCatalystSolventYield (%)Reference
3-amino-2-oxazolidoneAcOHEthanol85
2-bromopropionyl derivativesZn dustTHF90

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the Schiff base (C=N peak at ~160 ppm in 13C NMR) and nitro group (aromatic proton shifts at δ 7.5–8.5 ppm).
  • FTIR : Detect C=O (1720–1750 cm⁻¹), C=N (1620–1640 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 265 for [M+H]⁺) and fragmentation patterns .

Q. What safety precautions are advised when handling this compound?

Methodological Answer:

  • Use personal protective equipment (PPE): Nitrile gloves, lab coat, and fume hood due to potential toxicity from nitro groups and possible mutagenicity .
  • Avoid inhalation/ingestion; toxicity data for structurally similar compounds (e.g., LD₅₀ = 801 mg/kg in mice for 3-((2-furanylmethylene)amino)-2-oxazolidone) suggest moderate toxicity .
  • Store in a cool, dry place away from reducing agents to prevent decomposition into toxic NOₓ gases .

Advanced Research Questions

Q. How does the o-nitro substitution influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing nitro group reduces electron density on the aryl ring, stabilizing intermediates in nucleophilic aromatic substitution (e.g., SNAr reactions).
  • Steric Hindrance : Ortho-substitution restricts access to the aryl ring, favoring reactions at the oxazolidone moiety (e.g., hydrolysis or alkylation at the carbonyl group) .
  • Example : In Reformatsky reactions, the nitro group directs stereoselectivity by coordinating with zinc, as seen in 3-(2-bromopropionyl)-2-oxazolidone derivatives .

Q. What are the challenges in detecting trace amounts of this compound in biological matrices?

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to nitroreductases or antimicrobial targets, leveraging the nitro group’s redox activity .
  • QSAR Studies : Correlate substituent effects (e.g., nitro position) with bioactivity using descriptors like logP and Hammett constants .
  • MD Simulations : Simulate stability in enzyme active sites (e.g., 50 ns trajectories in GROMACS) to assess binding kinetics .

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